3-[(2-Methylphenyl)methylidene]oxolan-2-one
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Overview
Description
3-[(2-Methylphenyl)methylidene]oxolan-2-one is a chemical compound with a unique structure that includes an oxolan-2-one ring substituted with a 2-methylphenylmethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylphenyl)methylidene]oxolan-2-one typically involves the reaction of 2-methylbenzaldehyde with oxolan-2-one under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methylphenyl)methylidene]oxolan-2-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives .
Scientific Research Applications
3-[(2-Methylphenyl)methylidene]oxolan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Methylphenyl)methylidene]oxolan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Oxolan-2-one: A simpler analog without the 2-methylphenylmethylidene group.
Butyrolactone: Another related compound with a similar lactone ring structure.
Uniqueness
3-[(2-Methylphenyl)methylidene]oxolan-2-one is unique due to the presence of the 2-methylphenylmethylidene group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
57786-77-3 |
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Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
3-[(2-methylphenyl)methylidene]oxolan-2-one |
InChI |
InChI=1S/C12H12O2/c1-9-4-2-3-5-10(9)8-11-6-7-14-12(11)13/h2-5,8H,6-7H2,1H3 |
InChI Key |
ZJPVHIPWUZHVGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C=C2CCOC2=O |
Origin of Product |
United States |
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